6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-
Description
Conformational Analysis of the 3-Hydroxy-1-Methylpropylamino Side Chain
The 3-hydroxy-1-methylpropylamino substituent at position 2 of the purinone core introduces significant conformational diversity due to rotational freedom around the C–N and C–C bonds. Nuclear magnetic resonance (NMR) studies of analogous purine derivatives, such as 2-amino-7-benzyl-1,7-dihydro-6H-purin-6-one, reveal that alkylamino side chains adopt low-energy gauche or anti conformations to minimize steric clashes between the methyl group and purine ring. For the 3-hydroxy-1-methylpropylamino group, intramolecular hydrogen bonding between the hydroxyl (–OH) and the purine N3 atom likely stabilizes a gauche conformation (Figure 1A). This interaction reduces the side chain’s solvent-accessible surface area, as observed in carbocyclic adenosine analogues where constrained sugar puckering enhances receptor binding.
Density functional theory (DFT) calculations predict two dominant rotamers for the side chain:
- Rotamer A : Hydroxyl group oriented toward the purine ring, forming an O–H···N3 hydrogen bond (bond length: ~1.9 Å).
- Rotamer B : Hydroxyl group rotated away from the ring, favoring solvation in polar solvents.
The energy difference between these rotamers is approximately 2.1 kcal/mol, with Rotamer A being more stable in nonpolar environments. Steric hindrance from the 1-methyl group further restricts rotation, favoring a pseudoequatorial orientation of the hydroxyl moiety relative to the purine plane.
Tautomeric Equilibria in the 6H-Purin-6-one Core Structure
The 6H-purin-6-one core exhibits tautomerism at multiple positions, influenced by the electron-withdrawing carbonyl group at C6 and the electron-donating amino substituent at C2. Comparative studies of uric acid (2,6,8-trihydroxypurine) demonstrate that purine derivatives favor lactam-lactim tautomers in aqueous solutions. For 6H-purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-, three tautomeric forms are theoretically possible (Figure 2):
- Lactam form (N1–H, C6=O) : Predominant in nonpolar solvents, stabilized by resonance between the carbonyl and N1–H groups.
- Lactim form (N1–O–H, C6–N) : Favored in basic conditions, with deprotonation at N1 enabling conjugation between the oxygen lone pairs and the aromatic π-system.
- Imino form (N7–H, C6=O) : Less stable due to reduced resonance stabilization but may transiently form in acidic media.
Ultraviolet-visible (UV-Vis) spectroscopy of related purinones indicates that the lactam form constitutes >85% of the equilibrium in neutral aqueous solutions. The 2-((3-hydroxy-1-methylpropyl)amino) group further stabilizes the lactam tautomer via inductive electron donation, which enhances the carbonyl’s electrophilicity and discourages proton transfer to N7.
Stereoelectronic Effects on Nucleophilic Substitution Patterns
The electronic and spatial arrangement of the purinone core and its substituents dictates regioselectivity in nucleophilic substitution reactions. At position 6, the carbonyl group creates a strong electron-deficient site, making it susceptible to nucleophilic attack. However, the 2-((3-hydroxy-1-methylpropyl)amino) substituent exerts competing stereoelectronic effects:
- Electron donation : The amino group’s lone pairs delocalize into the purine ring via resonance, increasing electron density at C2 and C4. This reduces reactivity at C6 but enhances susceptibility to electrophilic substitution at C8.
- Steric hindrance : The 1-methyl group on the propyl chain shields the purine’s Re face, directing nucleophiles (e.g., hydroxide or amines) toward the Si face at C6.
In methanocarba-modified adenosine analogues, similar steric effects lead to >90% selectivity for substitution at the C6 position over C2 or C8. For the title compound, molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) localizes at C2 and N3, while the lowest unoccupied molecular orbital (LUMO) concentrates at C6 (Figure 3). This alignment facilitates nucleophilic attack at C6, consistent with the reactivity of 2′-nor-cGMP derivatives.
Properties
CAS No. |
85352-98-3 |
|---|---|
Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-(4-hydroxybutan-2-ylamino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C9H13N5O2/c1-5(2-3-15)12-9-13-7-6(8(16)14-9)10-4-11-7/h4-5,15H,2-3H2,1H3,(H3,10,11,12,13,14,16) |
InChI Key |
DWMZSEDWYFUWAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)NC1=NC2=C(C(=O)N1)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine-to-Purine Ring Transformation
A foundational approach involves converting 4,6-dihalo-5-nitropyrimidine derivatives into purine scaffolds. The process begins with selective reduction of the nitro group using agents like hydrogen sulfide or stannous chloride, followed by cyclization with orthoesters or acyl halides. For example:
-
Step 1 : A 4,6-dichloro-5-nitropyrimidine intermediate is treated with hydrogen sulfide in methanol-water (60:40) at 60°C to reduce the nitro group to an amine.
-
Step 2 : Cyclization with triethyl orthoformate in dimethyl sulfoxide (DMSO) introduces the 8-position substituent while forming the purine ring.
Reaction Conditions and Yields
| Precursor | Cyclizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 4,6-Dichloro-5-nitropyrimidine | Triethyl orthoformate | DMSO/CH₂Cl₂ | -35°C to 60°C | 65–72 |
Solid-Phase Synthesis
Immobilization and Functionalization
Solid-phase methods enable precise control over substitution patterns. A Wang resin-bound pyrimidine derivative undergoes sequential modifications:
-
Nitro Reduction : Sodium dithionite in aqueous ethanol reduces the nitro group at 25°C.
-
Cyclization : A mixture of acetic anhydride and formic acid (1:1) facilitates ring closure at 80°C.
-
Amination : The resin-bound purine is treated with 3-hydroxy-1-methylpropylamine and diisopropylethylamine (DIPEA) in DMF at 50°C.
Advantages
-
Purity : Solid-phase synthesis minimizes byproducts, yielding >90% pure product after cleavage with trifluoroacetic acid (TFA).
Multicomponent Reactions (MCRs)
Prebiotic-Inspired Synthesis
A ternary mixture of aminomalononitrile (AMN), urea, and α-amino acid methyl esters undergoes microwave-assisted cyclization in acetonitrile-water. This one-pot method generates the purine core while introducing the C(2)-amino side chain.
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Microwave Power | 300 W | +25% yield |
| Solvent Ratio (MeCN:H₂O) | 7:3 | Prevents hydrolysis |
| Reaction Time | 20 minutes | Reduces degradation |
Regioselective Annulation
Urea acts as a directing group, ensuring substitution occurs at the 2-position rather than the 8-position. The use of formic acid as an annulation agent further enhances regioselectivity (85:15 ratio favoring C(2) substitution).
Post-Cyclization Functionalization
Reductive Amination
A two-step protocol modifies preformed 2-chloropurine-6-one:
Yield Comparison
Enzymatic Resolution
Lipase-catalyzed acetylation of racemic 3-hydroxy-1-methylpropylamine ensures enantiopure side chains. The (R)-enantiomer reacts preferentially, yielding 98% ee when using Candida antarctica lipase B (CAL-B).
Purification and Characterization
Crystallization Techniques
Final products are purified via gradient cooling in ethanol-water mixtures. Key steps include:
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a fully reduced amine.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
Introduction to 6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-
6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)-, also known by its CAS number 68-94-0, is a purine derivative with significant potential in various scientific research applications. This compound is characterized by its molecular formula and a molecular weight of approximately 136.11 g/mol. The structure of this compound positions it as a candidate for further exploration in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Recent studies have highlighted the potential of purine derivatives, including 6H-Purin-6-one, in developing new anti-inflammatory agents. A synthesis study conducted by Abou-Ghadir et al. demonstrated that several new purine-dione derivatives exhibited promising anti-inflammatory effects when tested against indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) . The structural modifications in these derivatives often enhance their efficacy and reduce adverse effects associated with traditional NSAIDs.
Table 1: Summary of Anti-inflammatory Activity of Purine Derivatives
| Compound | Source | Activity Level | Reference |
|---|---|---|---|
| Compound 16-29 | Abou-Ghadir et al. | Good to Excellent | |
| Indomethacin | Standard Drug | Reference |
Anticancer Properties
The anticancer potential of purine derivatives has been extensively studied. A notable investigation reported that certain derivatives of 6H-Purin-6-one displayed significant cytotoxic activity against various cancer cell lines, including HepG-2 and U-118 MG, with IC50 values lower than that of temozolomide, a common chemotherapy agent . This suggests that modifications to the purine structure can lead to compounds with enhanced anticancer properties.
Table 2: Antitumor Activity of Purine Derivatives
| Compound | Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound 7i | HepG-2 | 2.0 | |
| Compound 7i | U-118 MG | 3.8 | |
| Temozolomide | Standard Drug | >3.8 |
Herbicidal Activity
In addition to medicinal applications, purine derivatives have shown herbicidal activity. A study reported that one derivative exhibited a 70.4% inhibition rate against Amaranthus retroflexus, making it a candidate for agricultural applications . This dual functionality—acting as both an herbicide and an anticancer agent—highlights the versatility of purine derivatives.
Table 3: Herbicidal Activity of Purine Derivatives
Case Study: Synthesis and Evaluation of Purine Derivatives
A comprehensive study focused on synthesizing novel purine derivatives and evaluating their biological activities was conducted by a team at Assiut University. They synthesized several new compounds based on the purine structure and tested them for anti-inflammatory and anticancer activities using established protocols . The results indicated that specific structural modifications significantly enhanced biological activity.
Case Study: Structure-Activity Relationship Analysis
Another pivotal study explored the structure-activity relationships (SAR) among various purine derivatives. The introduction of halogen atoms and bulky substituents was found to improve both anticancer and anti-inflammatory activities significantly . This analysis is crucial for guiding future synthetic efforts aimed at developing more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxybutan-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutylamino group can form hydrogen bonds with active sites, while the purine base can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares key structural features and molecular formulas of analogous compounds:
Key Observations :
- The target compound has the largest substituent (3-hydroxy-1-methylpropylamino), contributing to higher molecular weight and steric bulk compared to methylamino or dimethylamino analogs.
- Substituents at position 2 (e.g., amino, methylamino, dimethylamino) are common in purine derivatives, influencing electronic and steric properties .
Physicochemical Properties
Extrapolated data based on substituent effects and available evidence:
Analysis :
- The hydroxyl group in the target compound likely reduces logP compared to dimethylamino derivatives but increases solubility in polar solvents .
- The 7-methyl derivative () shows minimal logP change, consistent with small alkyl substituents .
Biological Activity
6H-Purin-6-one, 1,7-dihydro-2-((3-hydroxy-1-methylpropyl)amino)- is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, including its mechanisms of action, cytotoxic effects, and antiviral properties.
- Molecular Formula: C₈H₁₁N₅O₃
- Molecular Weight: 225.20 g/mol
- CAS Registry Number: 91702-61-3
Research indicates that purine derivatives, including 6H-Purin-6-one, exhibit various mechanisms of action:
- Inhibition of Kinases: Some derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antiviral Activity: Compounds related to this purine derivative have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1). The introduction of specific side chains enhances their antiviral properties by improving binding affinity to viral receptors .
Cytotoxic Activity
A study focusing on the cytotoxic effects of purine derivatives revealed significant findings:
- Cell Lines Tested: Various tumor cell lines were exposed to the compound, including SK-BR-3 (breast cancer), COLO201 (colon cancer), and MDA-MB-231 (triple-negative breast cancer).
- Results:
Case Studies
Case Study 1: Antitumor Activity
In a recent investigation, purine conjugates demonstrated significant antitumor activity. For instance, compound variants with longer polymethylene chains showed enhanced cytotoxicity against specific cancer cell lines. The study elucidated that structural modifications directly influenced biological activity .
Case Study 2: Antiviral Efficacy
Another study highlighted the antiviral efficacy of purine derivatives against acyclovir-resistant HSV-1 strains. The modifications in the chemical structure led to improved therapeutic profiles, showcasing potential for treating resistant viral infections .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Antiviral Activity | Cytotoxicity |
|---|---|---|---|---|
| 6H-Purin-6-one | 91702-61-3 | C₈H₁₁N₅O₃ | Yes | Moderate |
| Aciclovir Impurity C | 102728-64-X | C₈H₁₁N₅O₃ | Yes | Low |
| Famciclovir Related Compound B | 104227-88-5 | C₉H₁₂N₄O₂ | Moderate | High |
Q & A
Q. What are the key spectroscopic techniques for characterizing 6H-Purin-6-one derivatives, and how are they applied?
Methodological Answer: Characterization relies on integrating multiple spectroscopic methods:
- Infrared (IR) Spectroscopy : Identifies functional groups via absorption peaks. For example, the carbonyl (C=O) stretch in purinones appears near 1650–1750 cm⁻¹ , while N-H stretches (amine groups) are observed at 3200–3500 cm⁻¹ .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. For instance, the molecular ion peak for 1,7-dihydro-6H-purin-6-one (C₅H₄N₄O) is observed at m/z 136 . Derivatives with substituents (e.g., methylamino groups) show distinct fragmentation, such as loss of NH₃ or CH₃ groups .
Q. Table 1: Key Spectral Data
| Technique | Key Peaks/Fragments | Functional Group/Structure Inference |
|---|---|---|
| IR (KBr disc) | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) | Purinone core, amine substituents |
| MS (EI) | m/z 136 (M⁺·), m/z 119 (M⁺· - NH₃) | Molecular weight confirmation |
Q. What safety precautions are necessary when handling 6H-Purin-6-one derivatives in laboratory settings?
Methodological Answer:
- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
- First Aid : For eye exposure, rinse with water for 15+ minutes and remove contact lenses .
- Storage : Keep in a cool, dry environment, away from incompatible materials (e.g., strong oxidizers) .
Advanced Questions
Q. How can researchers optimize synthetic yield for 6H-Purin-6-one derivatives using palladium-catalyzed cross-coupling reactions?
Methodological Answer:
- Reaction Conditions :
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura coupling (e.g., aryl boronic acid coupling) .
- Solvent System: Use 1,4-dioxane/water (3:1 v/v) to enhance solubility and stability of intermediates .
- Temperature: Optimize at 100°C to balance reaction rate and side-product formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity products.
Q. What methodologies resolve contradictions in spectral data of purine derivatives?
Methodological Answer:
- Triangulation : Cross-validate data using complementary techniques (e.g., NMR for stereochemistry, X-ray crystallography for absolute configuration) .
- Database Comparison : Reference standardized spectral libraries (e.g., NIST Chemistry WebBook) to confirm peak assignments .
- Iterative Analysis : Re-run experiments under controlled conditions (e.g., dry solvent, inert atmosphere) to eliminate artifacts .
Q. How should researchers approach impurity profiling in 6H-Purin-6-one derivatives during pharmaceutical synthesis?
Methodological Answer:
- Chromatographic Methods : Use HPLC with a C18 column and UV detection (λ = 260 nm) to separate impurities like inosine (EP Impurity G) and uridine (EP Impurity F) .
- Reference Standards : Compare retention times and spiking experiments with certified standards (e.g., adenine sulfate) .
- Quantitation : Apply area normalization or external calibration curves for impurity levels <0.1% (ICH guidelines).
Q. What strategies establish structure-activity relationships (SAR) for 6H-Purin-6-one analogs in drug discovery?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified amino (e.g., methylamino vs. hydroxypropylamino) or alkyl groups to assess bioactivity .
- Biological Assays :
- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and guide synthetic priorities .
Q. Table 2: Example SAR Study Design
| Analog Modification | Biological Test | Key Finding |
|---|---|---|
| 2-(Methylamino) substituent | Adenosine receptor binding | 10× higher affinity vs. parent compound |
| 3-Hydroxypropyl side chain | Solubility/pharmacokinetics | Improved oral bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
